An In-depth Technical Guide to Dimethyldioctadecylammonium Chloride (DODAC) for Researchers and Drug Development Professionals
An In-depth Technical Guide to Dimethyldioctadecylammonium Chloride (DODAC) for Researchers and Drug Development Professionals
An Introduction to a Versatile Cationic Lipid
Dimethyldioctadecylammonium chloride (DODAC), also known as distearyldimonium chloride (DSDMAC), is a quaternary ammonium (B1175870) compound with a wide range of applications in research and pharmaceutical development.[1][2] Its amphipathic nature, characterized by a positively charged head group and two long hydrophobic octadecyl chains, allows it to function as a cationic surfactant and form liposomes.[3] This unique structure underpins its utility as an antimicrobial agent, a component in drug and gene delivery systems, and a potent vaccine adjuvant.[4][5] This technical guide provides a comprehensive overview of DODAC, focusing on its synthesis, physicochemical properties, applications in drug development, and safety profile, with detailed experimental protocols for its use.
Physicochemical Properties
A thorough understanding of the physicochemical properties of DODAC is essential for its effective application in research and formulation development.
| Property | Value | Reference(s) |
| Synonyms | Distearyl dimethyl ammonium chloride, DSDMAC, DODAC | [2] |
| CAS Number | 107-64-2 | [2] |
| Molecular Formula | C₃₈H₈₀ClN | [2][3] |
| Molecular Weight | 586.52 g/mol | [2] |
| Appearance | White or yellowish-white waxy solid or powder | [6] |
| Melting Point | 160 °C (320 °F; 433 K) | [2] |
| Boiling Point | >180 °C (decomposes) | [7] |
| Solubility | Insoluble in water. Soluble in organic solvents like hexane, dichloromethane, and chloroform (B151607). | [6] |
| Density | 0.87 g/cm³ at 20 °C | [7] |
| log Kow | 2.59 at 20 °C, pH 7 | [7] |
Synthesis of Dimethyldioctadecylammonium Chloride
The synthesis of DODAC typically involves the quaternization of a tertiary amine, a reaction known as the Menshutkin reaction.[8] This process involves the nucleophilic attack of the nitrogen atom of a tertiary amine on an alkyl halide.
Experimental Protocol: Synthesis of DODAC
This protocol describes a general method for the synthesis of DODAC.
Materials:
-
Dioctadecylmethylamine
-
Methyl chloride
-
Anhydrous ethanol
-
Sodium carbonate (optional, as a base)
-
Reaction vessel (pressure-rated)
-
Magnetic stirrer and heating mantle
-
Condenser
Procedure:
-
In a pressure-rated reaction vessel, dissolve dioctadecylmethylamine in anhydrous ethanol.
-
Add a catalyst, such as sodium carbonate, to the mixture.
-
Seal the reaction vessel and begin stirring.
-
Introduce methyl chloride into the vessel. The molar ratio of dioctadecylmethylamine to methyl chloride should be approximately 1:1.05.
-
Heat the reaction mixture to 75-95°C and maintain this temperature for 4-6 hours under reflux. The reaction pressure should be monitored and kept below 0.18 MPa.[9]
-
After the initial reaction period, maintain the temperature at 80-90°C for an additional 2-3 hours to ensure the reaction goes to completion.[9]
-
Cool the reaction mixture to room temperature.
-
The resulting product, Dimethyldioctadecylammonium chloride, can be purified by recrystallization from a suitable solvent system.
Synthesis workflow for Dimethyldioctadecylammonium chloride.
Applications in Drug and Gene Delivery
DODAC is a key component in the development of advanced drug and gene delivery systems, primarily through its incorporation into liposomes.
DODAC in Liposomal Formulations
Cationic liposomes formulated with DODAC can encapsulate and deliver a variety of therapeutic agents, including small molecules, proteins, and nucleic acids. The positive charge of DODAC liposomes facilitates interaction with negatively charged cell membranes, enhancing cellular uptake.
Experimental Protocol: Preparation of DODAC-containing Liposomes by Thin-Film Hydration
This protocol outlines the preparation of DODAC liposomes, which can be adapted to include other lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) for enhanced fusogenicity.
Materials:
-
Dimethyldioctadecylammonium chloride (DODAC)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (optional)
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or extruder
-
Round-bottom flask
Procedure:
-
Lipid Film Formation:
-
Dissolve DODAC (and DOPE, if used, at a desired molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
Hydrate the lipid film by rotating the flask above the lipid's phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a liposome (B1194612) extruder.
-
Workflow for preparing DODAC liposomes.
Characterization of DODAC Liposomes
Proper characterization of liposomes is crucial for ensuring their quality and performance.
| Parameter | Method(s) | Typical Values/Observations |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size can be controlled (e.g., ~100-200 nm). PDI < 0.2 indicates a homogenous population.[10][11] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Positive values (e.g., +30 to +60 mV) due to the cationic nature of DODAC.[10] |
| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Spherical vesicles.[11] |
| Encapsulation Efficiency | Spectrophotometry, Chromatography | Varies depending on the encapsulated drug and loading method. |
DODAC as a Vaccine Adjuvant
DODAC-based cationic liposomes are potent adjuvants that can enhance the immune response to co-administered antigens.[4] The primary mechanism involves the electrostatic adsorption of the typically negatively charged antigen to the positively charged liposome surface.[12] This complex is then more efficiently taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, leading to enhanced antigen presentation and a stronger subsequent T-cell and B-cell response.[4][5]
Signaling pathway of DODAC as a vaccine adjuvant.
DODAC in Gene Delivery
Cationic liposomes containing DODAC can form complexes with negatively charged nucleic acids (e.g., plasmid DNA, siRNA) to form "lipoplexes." These lipoplexes protect the nucleic acids from degradation and facilitate their entry into cells for gene expression or silencing. While DOTAP is a more commonly studied cationic lipid for gene delivery, DODAC also shows potential. The efficiency of transfection is often cell-type dependent and influenced by the formulation, including the presence of helper lipids like DOPE.[13]
Antimicrobial Activity
DODAC exhibits broad-spectrum antimicrobial activity against bacteria and fungi. Its cationic nature allows it to interact with and disrupt the negatively charged microbial cell membranes, leading to leakage of cellular contents and cell death.
| Organism | MIC Range (mg/L) | Reference(s) |
| Escherichia coli | 1.3 - 3.0 | [14][15] |
| Bacillus cereus | 0.05 - 1.5 | [14] |
| Enterococcus faecalis | 0.5 - 4.0 | [16] |
| Enterococcus faecium | 0.5 - 4.0 | [16] |
| Pseudomonas aeruginosa | >1000 (some resistant strains) | [1] |
| Yeasts | 0.0076% (for yeasticidal activity) | [1] |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing conditions.
Safety and Toxicology
The safety profile of DODAC is an important consideration for its use in pharmaceutical applications.
| Toxicity Endpoint | Species | Value | Reference(s) |
| Acute Oral LD50 | Rat | 11,300 mg/kg | [17][18] |
| Acute Dermal LD50 | Rat | > 2000 mg/kg | [18] |
| No-Observed-Adverse-Effect Level (NOAEL) (Repeated Dose, Oral) | Rat | 10 - 93.1 mg/kg/day | [19] |
| Skin Irritation | Rabbit | Moderate to corrosive (pure/technical grade) | [20] |
| Eye Irritation | Rabbit | Corrosive | [20] |
DODAC is considered to have low acute oral and dermal toxicity.[18][21] However, it can be a skin and eye irritant, particularly in its pure or concentrated form.[20]
Conclusion
Dimethyldioctadecylammonium chloride is a versatile cationic lipid with significant potential in drug development and research. Its well-defined physicochemical properties, established synthesis routes, and multifaceted applications as a component of drug and gene delivery systems and as a vaccine adjuvant make it a valuable tool for scientists and researchers. This guide provides a foundational understanding of DODAC, offering detailed protocols and data to facilitate its effective and safe use in the laboratory and in the development of novel therapeutics. Further research into optimizing DODAC-based formulations for specific applications, such as targeted drug delivery and gene therapy, will continue to expand its utility in the pharmaceutical field.
References
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- 10. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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